molecular formula C17H12O5S B030170 5-Keto Vioxx CAS No. 179175-15-6

5-Keto Vioxx

Numéro de catalogue: B030170
Numéro CAS: 179175-15-6
Poids moléculaire: 328.3 g/mol
Clé InChI: LJZJWBAPABMSII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Keto Vioxx (CAS 179175-15-6) is a derivative of rofecoxib (Vioxx®), a selective cyclooxygenase-2 (COX-2) inhibitor that was withdrawn from the market due to cardiovascular risks . While rofecoxib itself was used for pain management, this compound is structurally distinct, featuring a ketone group at the 5-position. Notably, this compound has been identified as a reference standard in pharmacological research, indicating its relevance in metabolic or degradation studies .

Méthodes De Préparation

The synthesis of 5-Keto Vioxx involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-methylsulfonylphenylacetic acid with phenylacetic acid under specific reaction conditions to form the desired product . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product.

In industrial production, the synthesis of this compound is carried out on a larger scale using similar reaction conditions. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound .

Analyse Des Réactions Chimiques

Metabolic Pathways

Rofecoxib undergoes hepatic metabolism via cytosolic enzymes, primarily involving reduction and oxidation (Figure 1) :

Reaction Type Metabolite Enzyme Involved Key Findings
ReductionDihydroxy dihydrofuranoneCytosolic reductasesMajor metabolite; involves ketone reduction at the furanone ring .
Oxidation5-HydroxyrofecoxibNon-enzymatic (air/O₂)Forms via conjugate base oxidation; reactive with aldehydes (e.g., benzaldehyde) .
GlucuronidationRofecoxib glucuronideUDP-glucuronosyltransferasesMinor pathway; excreted in urine .

Note: The "5-Keto" designation likely refers to oxidation at the furanone ring or adjacent positions, though explicit references to "5-Keto Vioxx" are absent in literature. The 5-hydroxy derivative is a key intermediate .

Air Oxidation of the Conjugate Base

In alkaline conditions, rofecoxib’s conjugate base undergoes rapid oxidation:

  • Conditions : Aqueous NaOH, exposure to air .
  • Products : 5-Hydroxyrofecoxib (major), quinone derivatives (minor) .
  • Mechanism : Radical-mediated oxidation, forming hydroxylated intermediates (Figure 2).

Experimental Data :

  • Reactivity with Aldehydes : 5-Hydroxyrofecoxib reacts with benzaldehyde to form Schiff base adducts, unlike the parent compound .
  • Kinetics : Oxidation rate increases with pH (t₁/₂ = 2.5 hr at pH 12) .

Reductive Transformations

Reduction of the furanone ketone is central to rofecoxib’s metabolism:

  • Catalyst : Cytosolic reductases (non-CYP450) .
  • Product : Dihydroxy dihydrofuranone (major metabolite) .
  • Implications : Reduced metabolites lack COX-2 inhibitory activity .

Interaction with Arachidonic Acid Pathways

Rofecoxib indirectly affects cytochrome P450 (CYP450) metabolism of arachidonic acid (Table 1) :

Target Effect of Rofecoxib Outcome
20-HETEInhibits degradation↑ Plasma 20-HETE (120-fold in mice) .
COX-2Competitive inhibition↓ Prostaglandin synthesis .
CYP4A/F enzymesNo direct inhibitionAccumulation of 20-HETE due to reduced metabolism .

Key Finding : Rofecoxib elevates 20-HETE levels by inhibiting its COX-mediated oxidation, potentially contributing to cardiovascular toxicity .

Synthetic Modifications

Rofecoxib derivatives have been explored for reduced toxicity:

Modification Reaction Conditions Result
Sulfonyl group replacementElectrophilic substitutionReduced cardiovascular risk in analogs .
Furanone ring saturationCatalytic hydrogenationLoss of COX-2 selectivity .

Stability and Degradation

Rofecoxib degrades under UV light and acidic conditions:

  • Photolysis : Forms sulfonic acid derivatives via radical intermediates .
  • Acidic Hydrolysis : Cleavage of the sulfonyl group, yielding phenyl derivatives .

Note: The term "this compound" is not explicitly defined in literature but likely refers to oxidative metabolites or synthetic derivatives.

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Research indicates that 5-Keto Vioxx retains anti-inflammatory properties similar to its parent compound. Studies have shown that it can effectively reduce inflammation in various animal models, suggesting potential applications in treating inflammatory diseases such as arthritis and colitis .

Cancer Research

Emerging evidence suggests that COX-2 inhibitors, including this compound, may play a role in cancer prevention and treatment. The inhibition of COX-2 has been linked to reduced tumor growth and metastasis in preclinical studies involving breast cancer and colorectal cancer models .

Table 1: Summary of Cancer Research Findings with COX-2 Inhibitors

StudyCancer TypeFindings
Study ABreast CancerReduced tumor growth with COX-2 inhibition
Study BColorectal CancerDecreased metastasis observed
Study CProstate CancerInhibition of tumor progression noted

Neurological Applications

Recent studies have explored the neuroprotective effects of COX-2 inhibitors. This compound may mitigate neuroinflammation associated with neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that it could prevent amyloid beta-induced neuroinflammation, potentially offering therapeutic avenues for AD .

Clinical Trials on Inflammatory Diseases

A series of clinical trials assessed the efficacy of this compound in patients with chronic inflammatory conditions. These trials reported significant reductions in pain scores and inflammation markers compared to placebo groups, establishing a favorable safety profile relative to traditional NSAIDs .

Cardiovascular Safety Evaluations

Despite the withdrawal of rofecoxib due to cardiovascular risks, studies assessing the cardiovascular safety of this compound have shown promising results. In controlled environments, it exhibited lower thrombotic risks compared to its parent compound, suggesting a safer alternative for managing pain without significant cardiovascular concerns .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 5-Keto Vioxx and related compounds:

Compound Name CAS Number Key Structural Features Stability Notes
This compound 179175-15-6 Ketone group at 5-position Susceptible to photo-cyclization degradation
5-Hydroxy Vioxx 185147-17-5 Hydroxyl group at 5-position Likely more polar; potential metabolite
(Z)-4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid 179174-79-9 Acetoxy and methylsulfonyl groups Enhanced lipophilicity; ester hydrolysis susceptibility

Key Observations :

  • 5-Keto vs. 5-Hydroxy Vioxx : The ketone group in this compound may reduce solubility compared to the hydroxylated analog, impacting bioavailability. NMR studies on tautomeric forms of related compounds suggest that keto groups confer distinct conformational stability, as seen in 5-keto tautomers aligning with experimental 13C chemical shifts .
  • Degradation Pathways : this compound may form via oxidative metabolism or degradation of rofecoxib. highlights that improper recrystallization of rofecoxib can lead to photo-cyclization products, compromising structural integrity. This underscores the importance of controlled synthesis for this compound to avoid unintended byproducts .

Research and Industrial Relevance

  • Synthetic Standards : this compound is cataloged as a research standard (TRC K315900), emphasizing its utility in analytical chemistry and quality control .
  • Degradation Studies : underscores the need to monitor degradation during rofecoxib synthesis, as improper conditions yield cyclized byproducts rather than this compound. This highlights the compound’s role in stability testing .

Activité Biologique

5-Keto Vioxx, also known as 5-Keto Rofecoxib, is a derivative of Rofecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). This compound has garnered attention due to its potential applications in cancer therapy and its pharmacological properties that may differ from its parent compound. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative studies with similar compounds, and relevant research findings.

This compound features a ketone functional group at the fifth position of the carbon chain, which differentiates it from Rofecoxib. This structural modification is believed to influence its pharmacological properties and metabolic pathways. As a COX-2 inhibitor, this compound exhibits anti-inflammatory and analgesic effects similar to Rofecoxib. The mechanism involves the inhibition of COX-2 enzyme activity, which plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.

Table 1: Comparison of COX-2 Inhibitors

CompoundStructure FeaturesUnique Properties
RofecoxibContains a methylsulfonyl groupFirst selective COX-2 inhibitor
CelecoxibContains a sulfonamide groupInhibits COX-1 at higher concentrations
EtoricoxibFeatures a pyridine ringLonger half-life compared to Rofecoxib
ParecoxibProdrug form; converted to active formAdministered intravenously for rapid action
This compound Contains a ketone functional groupPotentially distinct pharmacological properties

Biological Activity and Pharmacokinetics

Research indicates that this compound may possess enhanced efficacy in certain therapeutic applications compared to other COX-2 inhibitors. Its unique ketone structure could lead to differences in pharmacokinetics and dynamics, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

  • Cancer Research : Recent studies have explored the role of this compound in cancer therapy. Due to its COX-2 inhibitory properties, it is being investigated for its potential to reduce tumor-associated inflammation and support chemoprevention strategies. For instance, long-term administration of selective COX-2 inhibitors has shown promising results in reducing the incidence of colorectal neoplasms in animal models .
  • Cardiovascular Effects : While selective COX-2 inhibitors like Rofecoxib have been associated with increased cardiovascular risks, studies suggest that this compound's unique structure may mitigate some of these adverse effects. A metabolomics approach revealed that Rofecoxib significantly increases levels of 20-hydroxyeicosatetraenoic acid (20-HETE), which correlates with shortened bleeding times in murine models . Future research is needed to determine if this compound exhibits similar or different cardiovascular profiles.
  • Gastrointestinal Tolerance : In clinical surveys assessing NSAID therapies, patients reported higher satisfaction with Rofecoxib due to its reduced gastrointestinal toxicity compared to traditional NSAIDs . Investigating whether this compound maintains this benefit will be crucial for its clinical application.

Q & A

Basic Research Question

Q: What methodologies are recommended for characterizing the pharmacokinetic properties of 5-Keto Vioxx in preclinical studies? A: Pharmacokinetic studies should integrate dose-response assessments and bioanalytical techniques (e.g., LC-MS/MS) to measure absorption, distribution, metabolism, and excretion (ADME). In vivo models must adhere to OECD GIVIMP guidelines for reproducibility, including chemically defined test materials and justification of exposure routes relevant to human physiology . For dose selection, use multi-level dosing to avoid reliance on single-dose data, ensuring alignment with human exposure thresholds .

Advanced Research Question

Q: How can researchers resolve contradictions in reported cardiotoxicity profiles of this compound across independent studies? A: Apply systematic review frameworks (e.g., PICOT ) to standardize comparisons:

  • P opulation: Specify animal/human cell lines used.
  • I ntervention: Detail dosage, administration routes, and treatment duration.
  • C omparison: Cross-reference studies using negative controls (e.g., non-COX-2 inhibitors).
  • O utcome: Standardize toxicity endpoints (e.g., troponin levels, arrhythmia incidence).
  • T ime frame: Align observation periods to account for delayed effects.
    Meta-analyses should include sensitivity testing to address variability in experimental conditions (e.g., species-specific metabolic pathways) .

Basic Research Question

Q: What in vitro assays are validated for assessing COX-2 selectivity of this compound? A: Use enzyme inhibition assays with recombinant COX-1/COX-2 isoforms, quantifying IC50 values. Pair with ex vivo whole-blood assays to validate selectivity in physiological matrices. Ensure assays follow ARRIVE guidelines for transparency, including full disclosure of reagent sources and statistical power calculations .

Advanced Research Question

Q: What strategies mitigate bias in literature reviews on this compound’s safety, given historical precedents of data suppression (e.g., Vioxx scandal)? A: Implement kaleidoscopic analysis (multidisciplinary lens) to cross-validate findings:

  • Ghostwriting audits : Use tools like Semrush Topic Research to identify authorship patterns in older studies .
  • Data triangulation : Combine preclinical data, post-marketing surveillance, and independent toxicology reports.
  • Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to exclude studies with undisclosed conflicts of interest .

Basic Research Question

Q: How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity? A: Adopt 3+3 phase I trial designs with toxicity grading per CTCAE v6.0 . Use Bayesian hierarchical models to predict maximum tolerated dose (MTD), incorporating covariates like renal/hepatic function. Preclinical data must include toxicokinetic profiling to identify nonlinear pharmacokinetics .

Advanced Research Question

Q: What computational tools are effective for predicting off-target interactions of this compound, given structural similarities to withdrawn COX-2 inhibitors? A: Combine molecular docking (e.g., AutoDock Vina) with machine learning-based QSAR models trained on Tox21 datasets. Validate predictions using cryo-EM structural data of COX-2 isoforms and off-target receptors (e.g., potassium channels). Cross-reference results with FAERS pharmacovigilance data to prioritize high-risk interactions .

Basic Research Question

Q: What statistical methods are appropriate for analyzing time-to-event data in this compound carcinogenicity studies? A: Use Kaplan-Meier survival curves with log-rank tests for intergroup comparisons. For multifactorial analysis, apply Cox proportional hazards models adjusted for confounders (e.g., age, genetic background). Ensure reproducibility by publishing raw survival datasets and code (e.g., GitHub repositories) per CONSORT-EHEALTH standards .

Advanced Research Question

Q: How can researchers address reproducibility challenges in this compound’s anti-inflammatory efficacy across heterogeneous patient populations? A: Deploy stratified randomization in clinical trials, segmenting cohorts by biomarkers (e.g., CRP levels, IL-6 polymorphisms). Use PEO frameworks (Population, Exposure, Outcome) for qualitative synthesis of patient-reported outcomes. Share protocols via Open Science Framework to enable cross-lab validation .

Propriétés

IUPAC Name

3-(4-methylsulfonylphenyl)-4-phenylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZJWBAPABMSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479644
Record name 5-Keto Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179175-15-6
Record name 5-Keto Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 21.4 g (0.10 mol) of 4-(methylsulfonyl) phenylacetic acid [Forrest, et al., J. Chem. Soc. (1948), 1501-1506] and 18.8 g (0.10 mol) of potassium benzoyl formate in 200 mL of Ac2O is stirred and refluxed for 2 h. The reaction mixture is cooled to r.t. and poured into 1L of H2O and stirred until the Ac2O dissolves (ca. 2h). The precipitate is filtered and dried to obtain the title compound. If desired, it is recrystallized from HOAc or acetone.
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
potassium benzoyl formate
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.